molecular formula C16H22N2O B8550657 4-{3-[(Piperidin-1-yl)methyl]phenoxy}butanenitrile CAS No. 73279-30-8

4-{3-[(Piperidin-1-yl)methyl]phenoxy}butanenitrile

Cat. No. B8550657
M. Wt: 258.36 g/mol
InChI Key: HSGQGWSJZKKFKE-UHFFFAOYSA-N
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Patent
US04536508

Procedure details

A mixture of sodium hydride (1.5 g) and 3-(1-piperidinylmethyl)phenol (11.2 g) in dimethylformamide (60 ml) was stirred at room temperature for 5 h. 4-Bromobutannitrile (9.0 g) was added, and stirring was continued for a further 24 h. The mixture was poured onto ice and extracted with ethyl acetate which was washed with water and brine, and distilled to give the title compound as a colourless oil (14.78 g) b.p. 200°, 0.08 mm; tlc system A Rf 0.8.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[N:3]1([CH2:9][C:10]2[CH:11]=[C:12]([OH:16])[CH:13]=[CH:14][CH:15]=2)[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1.Br[CH2:18][CH2:19][CH2:20][C:21]#[N:22]>CN(C)C=O>[N:3]1([CH2:9][C:10]2[CH:11]=[C:12]([CH:13]=[CH:14][CH:15]=2)[O:16][CH2:18][CH2:19][CH2:20][C:21]#[N:22])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1 |f:0.1|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
11.2 g
Type
reactant
Smiles
N1(CCCCC1)CC=1C=C(C=CC1)O
Name
Quantity
60 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
9 g
Type
reactant
Smiles
BrCCCC#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for a further 24 h
Duration
24 h
ADDITION
Type
ADDITION
Details
The mixture was poured onto ice
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate which
WASH
Type
WASH
Details
was washed with water and brine
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
N1(CCCCC1)CC=1C=C(OCCCC#N)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 14.78 g
YIELD: CALCULATEDPERCENTYIELD 97.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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